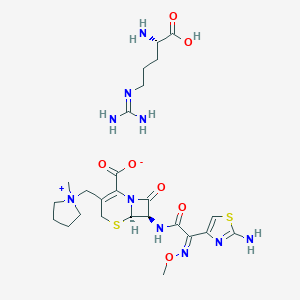

Cefepime mixture with arginine

Description

Contextualization of Cefepime (B1668827) within Advanced Cephalosporin (B10832234) Chemistry

Cefepime is a potent, broad-spectrum, fourth-generation cephalosporin antibiotic. guidetopharmacology.orgebi.ac.uk Its chemical structure distinguishes it from earlier generations, featuring a zwitterionic nature due to a positively charged N-methylpyrrolidinium group at the C-3 position and a negatively charged carboxylate group. nih.govnih.gov This zwitterionic property facilitates faster penetration through the porin channels of Gram-negative bacteria, contributing to its enhanced activity against these pathogens compared to third-generation cephalosporins. nih.govnih.gov Cefepime functions by inhibiting bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics. nih.gov

However, like many cephalosporins, cefepime hydrochloride is inherently unstable, particularly in aqueous solutions, and can be susceptible to degradation from light and heat. google.com This instability can lead to the formation of degradation products and a decrease in potency over time. google.com

Fundamental Role of L-Arginine as a pH Control Agent in Cefepime Formulations

To counteract the inherent instability of cefepime hydrochloride, L-arginine is incorporated into the formulation. Cefepime for injection is a sterile, dry mixture of cefepime hydrochloride and L-arginine. drugs.comfffenterprises.com The primary function of L-arginine in this context is to control the pH of the reconstituted solution, maintaining it within a range of 4.0 to 6.0. drugs.comfffenterprises.comhres.ca The raw cefepime hydrochloride has a pH of approximately 1.6-2.1, which is unsuitable for administration. google.com L-arginine, a basic amino acid, acts as a buffering agent to achieve a more physiologically compatible pH. pfanstiehl.comhappi.com

The concentration of L-arginine is carefully controlled, with typical formulations containing approximately 707-725 mg of L-arginine per gram of cefepime. drugs.comfffenterprises.comfda.gov This precise ratio is crucial for ensuring the stability and quality of the final product. google.com

Rationale for In-depth Research on Cefepime-Arginine Mixture Behavior

Research into the Cefepime-Arginine mixture aims to:

Understand the physicochemical interactions between the two components.

Optimize the formulation to enhance stability and shelf-life.

Develop and validate analytical methods for the simultaneous determination of both cefepime and L-arginine in the formulation.

Several analytical techniques have been employed to study this mixture, including second-derivative spectrophotometry and capillary zone electrophoresis, which allow for the simultaneous quantification of both compounds without the need for a separation step. nih.govresearchgate.net High-performance liquid chromatography (HPLC) methods have also been developed to assess the stability of cefepime in the presence of L-arginine, confirming that L-arginine does not interfere with the assay of the active drug. ijpc.com

The following table summarizes the stability of reconstituted Cefepime for injection, which contains L-arginine, under different storage conditions and in various diluents.

| Diluent | Concentration Range (mg/mL) | Storage at Controlled Room Temperature (20°C to 25°C) | Storage in Refrigerator (2°C to 8°C) |

| Sterile Water for Injection | 1 to 40 | 24 hours | 7 days |

| 0.9% Sodium Chloride Injection | 1 to 40 | 24 hours | 7 days |

| 5% Dextrose Injection | 1 to 40 | 24 hours | 7 days |

| Sterile Bacteriostatic Water for Injection with Parabens or Benzyl Alcohol | 1 to 40 | 24 hours | 7 days |

| 0.5% or 1% Lidocaine Hydrochloride | 1 to 40 | 24 hours | 7 days |

| 10% Dextrose Injection | 1 to 40 | 24 hours | 7 days |

| M/6 Sodium Lactate (B86563) Injection | 1 to 40 | 24 hours | 7 days |

| 5% Dextrose and 0.9% Sodium Chloride Injection | 1 to 40 | 24 hours | 7 days |

| Lactated Ringers and 5% Dextrose Injection | 1 to 40 | 24 hours | 7 days |

| Normosol®-R | 1 to 40 | 24 hours | 7 days |

| Normosol®-M in 5% Dextrose Injection | 1 to 40 | 24 hours | 7 days |

| Data sourced from drugs.comfffenterprises.com |

Further research has focused on developing analytical methods capable of simultaneously determining cefepime and L-arginine in injections. One such method is second-derivative spectrophotometry, which has been successfully applied to commercial injections. nih.gov The linearity and detection limits for this method are detailed below.

| Compound | Linearity (µg/mL) | Detection Limit (µg/mL) |

| Cefepime | up to 50 | 0.31 |

| L-Arginine | up to 22 | 0.58 |

| Data sourced from nih.govresearchgate.net |

Another advanced analytical technique, capillary zone electrophoresis (CZE), has also been validated for the simultaneous determination of cefepime and L-arginine. researchgate.net The key parameters for this method are presented in the following table.

| Parameter | Cefepime | L-Arginine |

| Linear Range (µg/mL) | 57–571 | 39–394 |

| Limit of Quantitation (LOQ) (µg/mL) | 6 | 3 |

| Data sourced from researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

143892-90-4 |

|---|---|

Molecular Formula |

C25H38N10O7S2 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H24N6O5S2.C6H14N4O2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;7-4(5(11)12)2-1-3-10-6(8)9/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b23-12-;/t13-,17-;4-/m10/s1 |

InChI Key |

YHZGXEWHCMGDST-GWIDHQOMSA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |

Synonyms |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-[(1-methyl-2,3,4,5-tetrahydropyrrol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Origin of Product |

United States |

Formulation Science and Development of Cefepime Arginine Compositions

Excipient Selection and Interaction Profiling in Cefepime-Arginine Formulations

The primary excipient in Cefepime (B1668827) for injection is L-arginine, which serves a crucial role as a buffer to control the pH of the reconstituted solution. cbg-meb.nlfda.govfda.gov The raw Cefepime hydrochloride has a low pH of approximately 1.6-2.1, which requires adjustment for safe and effective administration. google.com

L-Arginine Stoichiometry and Its Impact on Solution pH

The amount of L-arginine in the formulation is a critical parameter that directly influences the pH of the reconstituted Cefepime solution. The goal is to maintain a pH range of 4.0 to 6.0, which is considered optimal for the stability of the drug. cbg-meb.nlfda.govgoogle.com

Research has shown a direct correlation between the concentration of L-arginine and the resulting pH of the solution. For instance, studies have demonstrated that as the amount of L-arginine increases, the pH of the Cefepime hydrochloride solution also rises. google.comgoogle.com One study found that adding 720-730mg of L-arginine per 1g of Cefepime hydrochloride maintained the pH within the desired 4.0-6.0 range. google.com Another formulation reports using approximately 725 mg of L-arginine per gram of cefepime to achieve a pH between 4.0 and 6.0. fda.govfda.gov Interestingly, a formulation containing 835mg of L-arginine per 1g of cefepime was found to maintain a stable pH of around 4.5 over an extended period. google.comgoogle.com

The following table illustrates the effect of L-arginine concentration on the pH of a Cefepime solution, as reported in a patent filing.

Interactive Data Table: Impact of L-Arginine Concentration on Cefepime Solution pH

| L-Arginine Amount (per 1g Cefepime equivalent) | Resulting pH |

|---|---|

| 730 mg | 6.10 |

| 750 mg | 7.01 |

| 800 mg | 7.65 |

| 900 mg | 8.40 |

Data sourced from patent literature, which also noted that at 740mg, the clarity of the solution was undesirable. google.comgoogle.com

Evaluation of Co-Formulated Excipients and Their Influence

While L-arginine is the primary excipient, some formulations may include other substances. ontosight.aicbg-meb.nl For instance, a ready-to-use, iso-osmotic formulation of Cefepime injection includes dextrose and, in some cases, hydrochloric acid for pH adjustment. fda.gov In the development of a Cefepime hydrochloride/arginine suspension injection, additional excipients such as surfactants (e.g., sodium deoxycholate and poloxamer 188), antioxidants (e.g., sodium pyrosulfite), and support agents (e.g., sorbitol and lactose) have been explored. google.com

The compatibility of Cefepime with various diluents and other drugs is also a key consideration. Cefepime for injection is compatible with several common intravenous fluids, including 0.9% Sodium Chloride Injection, 5% and 10% Dextrose Injection, and Lactated Ringer's Injection. fda.govfresenius-kabi.com However, incompatibilities have been noted with solutions containing metronidazole, vancomycin, gentamicin, tobramycin (B1681333) sulphate, and netilmicin (B1678213) sulphate. fresenius-kabi.com

Advanced Manufacturing Processes for Cefepime-Arginine Drug Products

The manufacturing of Cefepime-Arginine for injection is a sterile process that requires stringent controls to ensure product quality and safety. cbg-meb.nlulisboa.pt

Aseptic Blending and Filling Methodologies for Dry Mixtures

A common manufacturing method involves the aseptic blending of sterile Cefepime and sterile L-arginine. cbg-meb.nlgeneesmiddeleninformatiebank.nl This dry powder blend is then filled into vials under aseptic conditions. cbg-meb.nlgeneesmiddeleninformatiebank.nl The process typically involves:

Separate pulverization and sieving of the raw materials. google.com

Blending of the sterile powders in a controlled, dry atmosphere. google.com

Aseptic filling of the uniform blend into sterile vials. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Process validation is critical, with data from multiple production batches used to ensure consistency and homogeneity. cbg-meb.nlgeneesmiddeleninformatiebank.nl The manufacturing process is often considered non-standard and requires thorough validation in accordance with relevant guidelines. geneesmiddeleninformatiebank.nl

Strategies for Suspension Particle Preparation in Cefepime-Arginine Systems

To address stability challenges with Cefepime hydrochloride, such as its susceptibility to degradation by light and heat, alternative manufacturing strategies have been investigated. google.com One such approach involves the preparation of Cefepime hydrochloride suspension particles using an emulsification and spray-drying technique. google.com

In this method, Cefepime hydrochloride is formulated into suspension particles with surfactants, antioxidants, and support agents. google.com These particles are then mixed with arginine and filled under aseptic conditions. google.com This process aims to create a more stable pharmaceutical dosage form. google.com

Physicochemical Compatibility Studies of Cefepime-Arginine Preparations

The physicochemical compatibility of Cefepime-Arginine preparations is essential for ensuring the drug's stability and efficacy upon reconstitution. The reconstituted solution should be a clear, colorless to amber liquid. fda.gov

Key quality control tests for the final product include appearance, identity of cefepime and arginine, dissolution time, pH, water content, osmolality, and particulate matter. geneesmiddeleninformatiebank.nl Stability studies are conducted under various temperature and humidity conditions to establish the product's shelf life. cbg-meb.nlnih.gov For example, at elevated temperatures (40°C/75% RH), an increase in impurities and particulate matter has been observed. geneesmiddeleninformatiebank.nl

Cefepime is known to be sensitive to light. geneesmiddeleninformatiebank.nl Degradation of Cefepime solutions can be associated with color changes, with a characteristic orange or brown color indicating complete degradation. nih.gov Studies have shown that Cefepime is stable for 24 hours at room temperature, but its stability decreases at higher temperatures. nih.govresearchgate.net The presence of L-arginine as a buffer is crucial for maintaining the pH and, consequently, the stability of the Cefepime solution. nih.gov Spectrophotometric analysis has confirmed that L-arginine does not interfere with the quantification of Cefepime. ekb.eg

Compatibility with Common Reconstitution Solvents

The cefepime-arginine powder for injection is designed to be reconstituted with a variety of common sterile solvents prior to administration. Studies have demonstrated its compatibility with several diluents.

Research findings indicate that cefepime-arginine for injection can be reconstituted with the following solvents:

Sterile Water for Injection drugs.comnafdac.gov.ngdrugs.com

Chemical Stability and Degradation Kinetics of Cefepime in Arginine Stabilized Systems

Mechanistic Understanding of Cefepime (B1668827) Degradation Pathways

The degradation of cefepime in aqueous solution is a complex process involving multiple reactions. The primary pathways include hydrolysis of the strained β-lactam ring and the cleavage of the C-3' side chain. nih.govresearchgate.net

Identification of Degradation Products: N-Methylpyrrolidine (NMP) and Beta-Lactam Ring Hydrolysis

The chemical breakdown of cefepime leads to several degradation products. Two of the most significant are N-Methylpyrrolidine (NMP) and products resulting from the hydrolysis of the β-lactam ring. nih.govcore.ac.uk

The instability of cephalosporins in aqueous media is largely due to the highly reactive nature of the β-lactam ring, which is susceptible to hydrolysis. researchgate.netcore.ac.uk Studies indicate that the initial step in cefepime degradation is the opening of this ring. nih.govresearchgate.net This is followed by the subsequent cleavage of the N-methylpyrrolidine (NMP) group from the C-3 position of the dihydrothiazine ring. nih.govresearchgate.netcore.ac.uk NMP is recognized as a principal hydrolysis product of cefepime. rsc.org The formation of these degradation products is associated with a color change in the solution, from light yellow to a characteristic orange, brown, or red-purple, and an increase in pH. nih.govcore.ac.ukoup.com

Spectroscopic and Mass Spectrometric Characterization of Degradants

A variety of analytical techniques are employed to identify and quantify cefepime and its degradation products. High-Performance Liquid Chromatography (HPLC) is a primary method for separating cefepime from its degradants in solution. oup.comnih.govnih.gov

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of these byproducts. japsonline.comresearchgate.net In forced degradation studies, UPLC-MS/MS analysis has identified several degradants. For instance, under various stress conditions (acidic, oxidative, thermal), degradant products with specific mass-to-charge ratios (m/z) have been detected, confirming the fragmentation of the parent cefepime molecule (m/z 481.42). japsonline.com Complete degradation is often observed in basic conditions. japsonline.comresearchgate.net Mass spectrometry data confirms that cefepime degradation involves both the opening of the β-lactam ring and the cleavage of N-methylpyrrolidine. nih.gov The relative amounts of these products observed in mass scans suggest that ring opening precedes the cleavage of NMP. nih.gov

Influence of Environmental and Formulation Factors on Cefepime Stability

pH-Rate Profiles and Optimal Stability Regions

The stability of cefepime is profoundly influenced by the pH of the aqueous solution. The degradation kinetics have been studied across a wide pH range (0.5 to 8.6). nih.gov The resulting pH-rate profile is typically U-shaped, which is characteristic of many β-lactam antibiotics. oup.comoup.com

Cefepime exhibits maximum stability in the pH-independent region, which is between pH 4 and 6. nih.govptfarm.pl Within this range, the rate of spontaneous degradation is at its minimum. Outside of this optimal window, the degradation is subject to acid and base catalysis. nih.gov For example, solutions of cefepime reconstituted with arginine typically equilibrate to a pH of approximately 4.8, which falls within this stable region. oup.com As degradation proceeds, particularly at elevated temperatures, the pH of the solution can increase, which in turn accelerates further degradation. nih.govoup.com

Table 1: Stability of Cefepime at Different pH Values

This table shows hypothetical data illustrating the typical U-shaped pH-rate profile for cefepime degradation. The rate constant (k) is lowest in the optimal pH range of 4-6.

Temperature Dependence of Degradation Rates (Arrhenius Kinetic Analysis)

Temperature is a critical factor affecting the stability of cefepime. uj.edu.pl The degradation rate follows first-order kinetics, especially in the initial stages, and demonstrates a clear temperature dependence. nih.gov Studies have shown that cefepime is considerably less stable at 37°C compared to 25°C or refrigerated conditions (4°C). oup.comoup.com For instance, at 37°C, more than 10% of the drug can degrade within 12 hours. oup.com

The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation. nih.gov An Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), reveals a log-linear relationship. nih.govresearchgate.net From this plot, the activation energy (Ea) for the degradation process can be calculated. For cefepime, the activation energy has been determined to be approximately 81.4 kJ mol⁻¹ K⁻¹. nih.govresearchgate.netresearchgate.net This analysis allows for the prediction of cefepime's shelf-life at various temperatures. nih.gov

Table 2: Effect of Temperature on Cefepime Degradation Rate Constant

Data derived from Arrhenius plot analysis in published research. nih.govresearchgate.net

Effects of Buffer Composition and Ionic Strength

The composition of the buffer system can also influence the rate of cefepime degradation. While arginine is added to control pH, other buffer components can catalyze the degradation process. fda.govnih.gov Studies have shown that buffers such as formate, acetate, phosphate (B84403), and borate (B1201080) can accelerate the loss of cefepime. nih.gov The catalytic effect is attributed to both the acidic and basic components of the buffer. nih.gov

Compound Glossary

Photostability Assessment of Cefepime-Arginine Mixtures

The sensitivity of cefepime-arginine mixtures to light is a significant factor in their stability. Both cefepime and arginine are considered to be sensitive to light. geneesmiddeleninformatiebank.nl Exposure to light, particularly UV radiation, can accelerate the degradation of the cefepime molecule.

Research indicates that cefepime is susceptible to degradation upon exposure to photo-thermal conditions. google.com Studies investigating the stability of cefepime under various stress conditions have demonstrated the destructive impact of UV radiation. researchgate.netmdpi.com One study noted that under UV radiation, the half-life (t₀.₅) of cefepime in certain combination drug mixtures could be as short as 0.23 to 0.71 hours. mdpi.com The degradation process often involves the opening of the β-lactam ring, which leads to a loss of antimicrobial properties and can be visually observed as a color change in the solution from yellow to amber or red. ingentaconnect.comresearchgate.net

In some regulatory submissions for cefepime products containing arginine, formal photostability studies were not conducted precisely because the components are known to be light-sensitive. geneesmiddeleninformatiebank.nl This inherent photosensitivity underscores the importance of protecting cefepime-arginine formulations from light during manufacturing, storage, and handling to prevent degradation and ensure product quality. fengchengroup.com Chinese patents have also highlighted the problem of cefepime hydrochloride being perishable and easy to modify under the action of light or heat, proposing new formulation technologies to address this instability. google.com

Impact of Solution Concentration on Degradation Kinetics

The concentration of cefepime in an aqueous solution can influence its degradation rate. Research has shown a concentration dependence of cefepime degradation at physiological temperatures.

In one study conducted at 37°C, the rate of degradation varied significantly with concentration ufl.edu:

At a lower concentration of 10 mg/L, the cefepime concentration decreased by 50% within 2 hours.

At a much higher concentration of 500 mg/L, a 50% decrease in cefepime concentration took 6 hours.

This suggests that at higher concentrations, the degradation process is slower. However, under refrigerated or frozen conditions, varying the concentration within the typical analytical range did not appear to affect cefepime stability. ufl.edu This concentration-dependent kinetic behavior is a crucial consideration for the preparation and storage of cefepime-arginine solutions.

| Concentration | Temperature | Time for 50% Degradation |

| 10 mg/L | 37 °C | 2 hours |

| 500 mg/L | 37 °C | 6 hours |

Table 1: Effect of Concentration on Cefepime Degradation at 37°C. ufl.edu

Predictive Stability Modeling for Cefepime-Arginine Formulations

Predictive modeling is essential for determining the shelf-life and appropriate storage conditions for pharmaceutical formulations. For cefepime-arginine mixtures, kinetic models based on experimental data are used to forecast stability over time.

First-Order Degradation Kinetic Models

The degradation of cefepime in aqueous solutions, including those stabilized with arginine, generally follows first-order kinetics. researchgate.netufl.edunih.gov This means the rate of degradation is directly proportional to the concentration of cefepime remaining. The first-order rate constant, k, is a key parameter used to describe this process.

Studies have determined first-order rate constants for cefepime degradation under various conditions of temperature and pH. nih.govresearchgate.net For instance, one study calculated the degradation rate constants ('k obs') at different temperatures in various containers researchgate.net:

| Temperature | Range of 'k obs' (hr⁻¹) |

| 5 °C | 1.07 - 3.41 x 10⁻³ |

| 15 °C | 1.84 - 4.33 x 10⁻³ |

| 30 °C | 2.53 - 6.79 x 10⁻³ |

Table 2: Observed First-Order Degradation Rate Constants for Cefepime at Various Temperatures. researchgate.net

The degradation process involves mechanisms such as the cleavage of the N-methylpyrrolidine side chain and the opening of the cephem (β-lactam) ring. nih.gov The pH of the solution, which is controlled by the arginine buffer, is critical, with maximum stability observed in the pH range of 4 to 6. nih.gov

Accelerated Stability Study Design and Data Extrapolation

Accelerated stability studies are a standard approach to predict the long-term stability and shelf-life of pharmaceutical products without waiting for real-time data. These studies involve storing the product at elevated temperatures and humidity levels. For cefepime-arginine formulations, studies have been conducted at conditions such as 40°C/75% relative humidity (RH) and 30°C/65% RH. geneesmiddeleninformatiebank.nl

Data from these accelerated studies are extrapolated to predict stability at recommended storage conditions using the Arrhenius equation. The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. nih.gov By determining the degradation rate constants (k) at several elevated temperatures (e.g., 45, 55, 65, and 75°C), an Arrhenius plot can be constructed. nih.govnih.gov This plot relates the natural logarithm of the rate constant (ln k) to the inverse of the absolute temperature (1/T). The resulting linear relationship allows for the calculation of the activation energy for the degradation process and the extrapolation of the degradation rate to lower temperatures, such as refrigerated (2-8°C) or room temperature (25°C) conditions. nih.govnih.gov This predictive model is crucial for establishing the shelf-life (e.g., T₉₀, the time to reach 90% of the initial concentration) of the cefepime-arginine product. nih.gov

Role of Packaging Materials in Cefepime-Arginine Stability

The choice of primary packaging material is critical for maintaining the stability of cefepime-arginine formulations. The packaging must protect the sterile powder from moisture and light and be compatible with the drug product.

Cefepime for injection, buffered with L-arginine, is typically packaged in sterile glass vials. fengchengroup.comeuropa.eu Studies have shown that the type of container can influence the degradation rate of cefepime solutions. An investigation into the degradation of cefepime in solutions stored in different types of containers—glass, polyvinylchloride (PVC), and polyethylene (B3416737) phthalate (B1215562) (PET)—found that the extent of degradation was affected by the container material. researchgate.net

During stability testing, it is standard practice to store the drug product in its proposed commercial packaging to ensure that any potential interactions between the product and the packaging are identified. geneesmiddeleninformatiebank.nl For example, accelerated stability studies on some cefepime-arginine products revealed out-of-specification results for particulate matter when stored at 40°C/75% RH, highlighting the importance of evaluating the entire drug-package system. geneesmiddeleninformatiebank.nl The packaging must also ensure the microbiological sterility of the product throughout its shelf life. geneesmiddeleninformatiebank.nl Furthermore, given the light sensitivity of cefepime, opaque or amber-colored vials, or storage in an outer carton that protects from light, are necessary to prevent photodegradation. fengchengroup.com

Advanced Analytical Methodologies for Cefepime and L Arginine Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of multi-component pharmaceutical products, offering high-resolution separation of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the simultaneous determination of Cefepime (B1668827) and its impurities. Reversed-phase HPLC methods are commonly developed and validated for this purpose. For instance, a study detailed a method using a C18 column with a mobile phase consisting of a binary mixture of acetonitrile (B52724) and tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) adjusted to pH 5.0. scialert.netresearchgate.net This approach allows for the effective separation and quantification of Cefepime and co-formulated drugs like sulbactam, with detection typically carried out using a UV detector at around 230 nm. scialert.net

Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of these HPLC methods, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. ajpaonline.comphmethods.net The linearity of such methods is often established over a wide concentration range, for example, 250-750 μg/mL for Cefepime, with high regression coefficients (R2 > 0.999) indicating a strong correlation. ajpaonline.com The precision is demonstrated through low relative standard deviation (RSD) values for replicate analyses, typically well below 2.0%. scialert.netajpaonline.com

Here is an example of HPLC method parameters for the simultaneous determination of Cefepime and a co-formulated drug:

| Parameter | Value |

| Column | ODS Hypersil C-18 (250x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:TBAH (pH 5.0) (20:80 v/v) |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time (Cefepime) | 2.133 ± 0.02 min |

This table is based on data from a study on the simultaneous determination of Cefepime and Sulbactam. scialert.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Simultaneous Determination

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer rapid and highly efficient alternatives for the simultaneous analysis of Cefepime and L-Arginine. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field. scispace.com A rapid and accurate Capillary Zone Electrophoresis (CZE) method has been described for the simultaneous determination of Cefepime and L-Arginine in injections. researchgate.netdeepdyve.com This method utilized a background electrolyte of sodium dihydrogen phosphate (B84403) titrated to pH 2.3 and an applied voltage of 30 kV, achieving separation in under 12 minutes. researchgate.netdeepdyve.com

MEKC, a hybrid of electrophoresis and chromatography, extends the applicability of CE to neutral molecules by introducing micelles into the buffer solution. core.ac.ukwikipedia.org This technique is particularly useful for separating mixtures containing both ionic and neutral analytes. core.ac.uk A simple MEKC method with UV detection has been successfully developed for the simultaneous analysis of Cefepime and L-Arginine. nih.gov The separation is influenced by parameters such as the pH and concentration of the buffer and the surfactant (e.g., sodium dodecyl sulfate, SDS). nih.gov

The following table summarizes the validation parameters for a CZE method for Cefepime and L-Arginine analysis:

| Parameter | Cefepime | L-Arginine |

| Linear Range | 57–571 µg/mL | 39–394 µg/mL |

| Limit of Quantitation (LOQ) | 6 µg/mL | 3 µg/mL |

| Relative Standard Deviation (RSD) for Peak Area Ratio | < 1.0% | < 1.0% |

This data is derived from a study on the validated method for simultaneous determination of Cefepime and L-Arginine by Capillary Zone Electrophoresis. researchgate.netdeepdyve.com

Ion Chromatography for Specific Degradation Product Analysis (e.g., NMP)

During preparation and storage, Cefepime can degrade, leading to the release of N-methylpyrrolidine (NMP). chromatographyonline.comresearchgate.net The United States Pharmacopeia (USP) sets limits for NMP in Cefepime hydrochloride and Cefepime for injection. chromatographyonline.comresearchgate.net Ion chromatography (IC) is a powerful technique for the determination of NMP. chromatographyonline.comresearchgate.net

Improved IC methods have been developed to overcome the limitations of older techniques, such as long analysis times and poor retention time stability. chromatographyonline.comnih.gov Modern methods often use a hydrophilic, carboxylate-functionalized cation exchanger with suppressed conductivity detection, allowing for the separation of NMP in less than 10 minutes. chromatographyonline.comlcms.cz To address the issue of NMP formation during analysis due to the hydrolysis of Cefepime in the analytical solution, a rapid solid-phase extraction (SPE) procedure can be employed to separate NMP from Cefepime hydrochloride prior to IC analysis. rsc.org

Key findings from an improved IC method for NMP determination are highlighted below:

| Parameter | Result |

| Analysis Time for NMP | < 10 min |

| Intraday Retention Time Precision (RSD) | < 0.1% |

| Intraday Peak Area Precision (RSD) | ≤ 0.7% |

| Between-day Retention Time Precision (RSD) | 0.3% |

| Between-day Peak Area Precision (RSD) | 2.7% |

This table is based on data from a study on the determination of N-Methylpyrrolidine in Cefepime using a Reagent-Free Ion Chromatography System. lcms.cz

Spectroscopic Determination Methods

Spectroscopic methods provide valuable information on the concentration and structural characteristics of Cefepime and L-Arginine.

UV Spectrophotometry and Derivative Spectrophotometry for Component Analysis

UV spectrophotometry offers a simple and rapid approach for the analysis of Cefepime. Cefepime exhibits a maximum absorbance at approximately 257 nm. ekb.eg However, when analyzing the mixture with L-Arginine, the zero-order spectra can show considerable overlap, making direct quantification challenging. nih.gov

To overcome this, second-derivative spectrophotometry is employed. nih.gov This technique enhances the spectral details, allowing for the simultaneous determination of Cefepime and L-Arginine without a prior separation step. nih.gov A linear relationship between the second-derivative amplitude and the concentration of each compound has been established. nih.gov The method has been successfully applied to the assay of commercial injections. nih.gov

A spectrophotometric method has also been developed based on the complexation of Cefepime with mercury(I) ions in an acidic medium, with the absorbance measured at 263 nm. ekb.eg This method demonstrated good linearity and was successfully used for the determination of Cefepime in vials, with the presence of L-Arginine not affecting the assay results as L-Arginine does not absorb at this wavelength or form a complex with the mercury ions. ekb.eg

The table below presents the performance of a second-derivative spectrophotometry method:

| Parameter | Cefepime | L-Arginine |

| Beer's Law Obeved up to | 50 µg/mL | 22 µg/mL |

| Detection Limit | 0.31 µg/mL | 0.58 µg/mL |

This data is from a study on the simultaneous determination of Cefepime and L-Arginine in injections by second-derivative spectrophotometry. nih.gov

Infrared Spectroscopy for Structural and Complexation Studies

Infrared (IR) spectroscopy is a powerful tool for investigating the structural integrity of Cefepime and its interactions with L-Arginine. By analyzing the vibrational modes of the molecules, IR spectroscopy can provide insights into the formation of complexes and potential degradation pathways. mdpi.com

Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to study the interactions between molecules. For instance, the complexation of Cefepime with metal ions has been investigated using IR spectroscopy to suggest the structure of the formed complexes. ekb.eg In the context of the Cefepime and L-Arginine mixture, FTIR can be used to study potential hydrogen bonding or other intermolecular interactions between the two components, which are crucial for the stabilizing effect of L-Arginine. Changes in the characteristic absorption bands of Cefepime's β-lactam ring or L-Arginine's amino and carboxyl groups can indicate complex formation. mdpi.commdpi.com

Validation of Analytical Methods for Cefepime-Arginine Quantification

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the simultaneous determination of Cefepime and L-Arginine, this involves a comprehensive evaluation of several key performance characteristics.

Determination of Linearity and Calibration Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Multiple studies have established the linearity for the quantification of Cefepime and L-Arginine using various analytical techniques.

Capillary Zone Electrophoresis (CZE): A validated CZE method demonstrated a linear range of 57–571 µg/mL for Cefepime and 39–394 µg/mL for L-Arginine. researchgate.netdeepdyve.com

Micellar Electrokinetic Chromatography (MEKC): An MEKC method showed a linear range of over 5-100 µg/mL for both Cefepime and L-Arginine. nih.gov

Second-Derivative Spectrophotometry: This method established linearity up to 50 µg/mL for Cefepime and 22 µg/mL for L-Arginine. nih.gov

High-Performance Liquid Chromatography (HPLC): Various HPLC methods have demonstrated linearity over different concentration ranges. For instance, one method showed linearity from 125-750 ppm for Cefepime. scialert.netresearchgate.net Another HPLC method for Cefepime and amikacin (B45834) reported a linearity range of 10-100 µg/mL for Cefepime. scielo.br

The correlation coefficient (r or r²) is a key indicator of linearity, with values close to 1 indicating a strong linear relationship. For example, an HPLC method for Cefepime reported a correlation coefficient of 0.999. curresweb.com

Table 1: Linearity and Calibration Range Data for Cefepime and L-Arginine

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) |

| Capillary Zone Electrophoresis (CZE) | Cefepime | 57–571 µg/mL | Not Specified |

| Capillary Zone Electrophoresis (CZE) | L-Arginine | 39–394 µg/mL | Not Specified |

| Micellar Electrokinetic Chromatography (MEKC) | Cefepime | 5-100 µg/mL | Not Specified |

| Micellar Electrokinetic Chromatography (MEKC) | L-Arginine | 5-100 µg/mL | Not Specified |

| Second-Derivative Spectrophotometry | Cefepime | Up to 50 µg/mL | Not Specified |

| Second-Derivative Spectrophotometry | L-Arginine | Up to 22 µg/mL | Not Specified |

| High-Performance Liquid Chromatography (HPLC) | Cefepime | 125-750 ppm | Not Specified |

| High-Performance Liquid Chromatography (HPLC) | Cefepime | 10-100 µg/mL | 0.999 |

| Spectrophotometry | Cefepime | 3.65-40 µg/ml | 0.999 |

Evaluation of Accuracy and Precision

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a placebo matrix with known amounts of the analyte. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

A CZE method for Cefepime and L-Arginine reported a relative standard deviation (RSD) for the peak area ratio of less than 1.0%, indicating high precision. researchgate.netdeepdyve.com In another study using voltammetry, the precision was demonstrated by RSD values below 1.76%. researchgate.net Recovery studies for the same method showed values between 99.41% and 102.07% for pharmaceutical dosage forms. researchgate.net An HPLC method for Cefepime showed an intraday precision (repeatability) RSD of 0.17% and an interday precision (reproducibility) RSD of 0.23%. curresweb.com The accuracy of this method, determined by the spike and recovery method, ranged from 96-104%. curresweb.com A spectrophotometric method for Cefepime reported an average percentage recovery of 98.95 ± 1.079. ekb.eg

Table 2: Accuracy and Precision Data for Cefepime Analysis

| Analytical Method | Parameter | Result |

| Capillary Zone Electrophoresis (CZE) | Precision (RSD) | < 1.0% |

| Voltammetry | Precision (RSD) | < 1.76% |

| Voltammetry | Accuracy (Recovery) | 99.41% - 102.07% |

| High-Performance Liquid Chromatography (HPLC) | Intraday Precision (RSD) | 0.17% |

| High-Performance Liquid Chromatography (HPLC) | Interday Precision (RSD) | 0.23% |

| High-Performance Liquid Chromatography (HPLC) | Accuracy (Recovery) | 96% - 104% |

| Spectrophotometry | Accuracy (Recovery) | 98.95 ± 1.079% |

Establishment of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the simultaneous analysis of Cefepime and L-Arginine, various methods have established these limits:

A CZE method reported an LOQ of 6 µg/mL for Cefepime and 3 µg/mL for L-Arginine. researchgate.netdeepdyve.com

An MEKC method determined the detection limits to be 2 µg/mL for Cefepime and 4 µg/mL for L-Arginine. nih.gov

Using second-derivative spectrophotometry, the detection limits were found to be 0.31 µg/mL for Cefepime and 0.58 µg/mL for L-Arginine. nih.gov

Another spectrophotometric method reported an LOD of 1.20 µg/ml and an LOQ of 3.65 µg/ml for Cefepime. ekb.eg

An HPLC method for Cefepime reported an LOD of 0.08 ppm and an LOQ of 0.24 ppm. scialert.net

Table 3: Detection and Quantitation Limits for Cefepime and L-Arginine

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Capillary Zone Electrophoresis (CZE) | Cefepime | Not Specified | 6 µg/mL |

| Capillary Zone Electrophoresis (CZE) | L-Arginine | Not Specified | 3 µg/mL |

| Micellar Electrokinetic Chromatography (MEKC) | Cefepime | 2 µg/mL | Not Specified |

| Micellar Electrokinetic Chromatography (MEKC) | L-Arginine | 4 µg/mL | Not Specified |

| Second-Derivative Spectrophotometry | Cefepime | 0.31 µg/mL | Not Specified |

| Second-Derivative Spectrophotometry | L-Arginine | 0.58 µg/mL | Not Specified |

| Spectrophotometry | Cefepime | 1.20 µg/ml | 3.65 µg/ml |

| High-Performance Liquid Chromatography (HPLC) | Cefepime | 0.08 ppm | 0.24 ppm |

Robustness and Ruggedness Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

A CZE method for the simultaneous determination of Cefepime and L-Arginine was validated for ruggedness. researchgate.netdeepdyve.com In another study, the robustness of an HPLC method was evaluated by introducing small deliberate variations in parameters like flow rate and mobile phase composition. phmethods.net The results showed that these changes did not significantly affect the method's performance, with the RSD of the percentage purity remaining below 2%. phmethods.net Ruggedness of a spectrophotometric method was tested by using two different instruments, and the results were found to be reproducible with an RSD not exceeding 2%. innovareacademics.in

Application of Internal Standards in Analytical Protocols

An internal standard (IS) is a substance that is added in a constant amount to samples, the blank, and calibration standards in an analysis. The use of an internal standard is a common practice in chromatographic and electrophoretic methods to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, detector response, and sample preparation.

In the analysis of Cefepime and L-Arginine, several compounds have been utilized as internal standards:

L-Histidine: A CZE method employed L-Histidine as an internal standard to ensure acceptable precision. researchgate.netdeepdyve.com The use of the IS resulted in a relative standard deviation (RSD) for the peak area ratio of less than 1.0%. researchgate.netdeepdyve.com

Cefazolin: An MEKC method used Cefazolin as an internal standard for the simultaneous determination of Cefepime and L-Arginine. nih.gov

Cefotaxime: In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of Cefepime and Tazobactam, Cefotaxime was used as the internal standard. ufrgs.br

The selection of an appropriate internal standard is crucial. It should be a compound that is chemically similar to the analyte, well-resolved from the analyte and other components in the sample, and does not interfere with the analysis.

Chemical Interactions and Structural Activity Relationships Within the Cefepime Arginine System

Molecular Mechanisms of L-Arginine’s Stabilizing Effect

L-arginine is incorporated into cefepime (B1668827) for injection formulations to function as a buffering agent, which is crucial for maintaining an optimal pH environment for the antibiotic. nbinno.comhres.ca The stability of cefepime in aqueous solutions is highly pH-dependent, with the maximum stability observed in the pH range of 4.0 to 6.0. nih.govresearchgate.net L-arginine, at an approximate concentration of 725 mg per gram of cefepime, adjusts the pH of the constituted solution to within this range. fda.gov

The degradation of cefepime in aqueous solutions can be accelerated by the accumulation of its own degradation products, which can alter the pH of the solution. nih.gov Specifically, the breakdown of cefepime can lead to the formation of alkaline products, which in turn catalyze further degradation of the antibiotic. nih.gov L-arginine mitigates this autocatalytic degradation by establishing and maintaining a stable pH microenvironment. By buffering the solution within the optimal pH 4.0 to 6.0 range, L-arginine ensures that the rate of hydrolytic reactions is minimized, thereby preserving the concentration and therapeutic efficacy of cefepime for the duration of its intended use after reconstitution. hres.canih.gov

Complexation Chemistry of Cefepime in Solution (e.g., with Metal Ions)

Cefepime possesses multiple potential donor atoms, such as the carboxylate, lactam carbonyl, and aminothiazolyl moieties, making it capable of forming complexes with metal ions. Research has shown that cefepime can interact with transition metal(II) ions, including Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), to form complexes. cjhp-online.ca It has also been found to form complexes with Lanthanide (III) ions. researchgate.net Spectroscopic data suggest that cefepime can act as a multidentate chelating agent, potentially coordinating through the carbonyl oxygen of the amide and lactam groups, as well as the carboxylate oxygen. researchgate.netcjhp-online.ca The formation of these complexes can influence the physicochemical properties of the antibiotic. It is noteworthy that L-arginine present in the formulation does not appear to interfere with the complexation of cefepime with certain metal ions like Hg(I). ekb.eg

Table 1: Cefepime and Metal Ion Interactions

| Metal Ion | Interaction/Complex Formation | Potential Coordination Sites | Reference |

|---|---|---|---|

| Transition Metals (Mn, Co, Ni, Cu, Zn) | Forms [M(cefepime)Cl2] complexes | Carboxylate, lactam carbonyl, aminothiazolyl moieties | cjhp-online.ca |

| Lanthanide (III) Ions | Forms Ln(Cefepime)(H2O)43 complexes | Carbonyl oxygen of amide and lactam, carboxylate oxygen | researchgate.net |

| Mercury (I) | Forms a 1:2 cefepime:Hg(I) complex | Not specified | ekb.eg |

Fundamental Chemical Properties and Reactivity of Cefepime Relevant to Formulation Stability

Cefepime is a fourth-generation cephalosporin (B10832234) antibiotic. fda.gov Its core structure features a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. nih.gov The reactivity of the β-lactam ring is central to its antibacterial mechanism, as it acylates penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of cell wall synthesis and bacterial death. nih.gov

However, this inherent reactivity also makes the β-lactam ring susceptible to hydrolysis, which is the primary pathway for cefepime degradation. frontiersin.orgnih.gov The rate of this hydrolysis is significantly influenced by factors such as pH and temperature. nih.govijpsnonline.com Studies have demonstrated that cefepime's degradation follows first-order kinetics. nih.govresearchgate.net The stability of cefepime decreases as the temperature increases, and exposure to UV radiation can also cause significant degradation. ijpsnonline.commdpi.com The zwitterionic nature of cefepime, with both positive and negative charges, enhances its penetration into Gram-negative bacteria. nih.gov The chemical modifications at the C-7 and C-3 positions of the cephalosporin nucleus confer stability against many β-lactamase enzymes produced by bacteria. researchgate.net

Excipient-Active Pharmaceutical Ingredient (API) Interaction Studies

The compatibility of cefepime with various excipients and other drugs is a critical consideration in a clinical setting. Studies have shown that cefepime can be incompatible with a range of other therapeutic agents. For instance, solutions of cefepime should not be mixed with solutions of ampicillin (B1664943) (at concentrations >40 mg/mL), metronidazole, vancomycin, gentamicin, tobramycin (B1681333), netilmicin (B1678213) sulfate, or aminophylline (B1665990) due to potential interactions. drugs.com Further incompatibilities have been observed with erythromycin, propofol, midazolam, phenytoin, piritramide, theophylline, nicardipine, and N-acetylcysteine. nih.gov

The stability of cefepime has also been evaluated in various intravenous fluids. While generally stable for specified periods in common solutions like 5% Dextrose and 0.9% Sodium Chloride, its stability can be compromised in others. cjhp-online.cadrugs.com For example, one study found cefepime to be physically incompatible in 0.45% sodium chloride and Ringer's lactate (B86563) solution after one hour. nih.gov These interactions underscore the importance of adhering to established guidelines for the preparation and administration of cefepime to ensure its stability and therapeutic effectiveness.

Table 2: Compatibility of Cefepime with Selected Drugs and IV Fluids

| Substance | Compatibility Status | Reference |

|---|---|---|

| Aminophylline | Incompatible | drugs.com |

| Ampicillin (>40 mg/mL) | Incompatible | drugs.com |

| Gentamicin | Incompatible | drugs.com |

| Metronidazole | Incompatible | drugs.com |

| Vancomycin | Incompatible | drugs.com |

| Erythromycin | Incompatible | nih.gov |

| Propofol | Incompatible | nih.gov |

| Midazolam | Incompatible | nih.gov |

| 0.45% Sodium Chloride | Incompatible after 1 hour | nih.gov |

| Ringer's Lactate Solution | Incompatible after 1 hour | nih.gov |

| 5% Dextrose in Water | Compatible for specified durations | cjhp-online.ca |

| 0.9% Sodium Chloride | Compatible for specified durations | drugs.com |

Mechanisms of Antimicrobial Resistance at the Molecular and Chemical Level Relevant to Cefepime Structure

Structural Basis of Cefepime (B1668827) Resistance to Beta-Lactamase Hydrolysis

Cefepime's chemical structure is engineered for enhanced stability against many common β-lactamase enzymes, a primary mechanism of resistance for many bacteria. nih.govresearchgate.net This stability is a significant factor in its broad spectrum of activity. Unlike many third-generation cephalosporins, Cefepime is a poor substrate for a number of chromosomally encoded β-lactamases, such as the AmpC-type enzymes. fda.govnih.gov

Key structural features contribute to this resilience:

The C7β Side Chain : Cefepime possesses a methoxyimino group on its C7β acylamino side chain. This group provides steric hindrance, physically obstructing the approach of β-lactamase enzymes to the hydrolyzable β-lactam ring. oup.com

The C3' Quaternary Ammonium Group : The positively charged N-methylpyrrolidinium group at the C3 position also plays a crucial role. This zwitterionic nature contributes to a low affinity for many β-lactamases. nih.govresearchgate.net

Research into the interaction with specific enzymes provides a more detailed understanding. For instance, the slow rate of hydrolysis of Cefepime by the TEM-1 β-lactamase is not due to a failure of the enzyme to recognize the antibiotic, but rather to a significant slowing of the deacylation step. oup.com Specific interactions between Cefepime's C7β side chain and amino acid residues Pro-167 and Asn-170 in the enzyme's active site are thought to displace the critical water molecule required for hydrolysis, thus stabilizing the acyl-enzyme intermediate. oup.com

While highly stable against many common β-lactamases, Cefepime is not impervious to all. The emergence of extended-spectrum β-lactamases (ESBLs) and certain carbapenemases can confer resistance through more efficient hydrolysis of Cefepime. tandfonline.comdovepress.com

| β-Lactamase Class | Representative Enzyme(s) | General Stability of Cefepime | Molecular Rationale |

|---|---|---|---|

| Class A (ESBLs) | TEM-1, SHV variants | Relatively stable, but susceptible to some variants | Slow deacylation from the enzyme active site. oup.com Susceptibility increases with certain ESBL mutations. |

| Class C | AmpC | High stability | Cefepime is a poor substrate and a weak inducer of AmpC expression. nih.gov Its zwitterionic structure contributes to low enzyme affinity. nih.gov |

| Class D (OXA) | OXA-10 | Generally stable, but susceptible to some variants | The large side chain of Cefepime shows limited compatibility with the substrate-binding pocket of narrow-spectrum OXA enzymes. tandfonline.com |

Molecular Interactions of Cefepime with Penicillin-Binding Proteins (PBPs)

The bactericidal action of Cefepime, like all β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. drugbank.com It achieves this by acting as a suicide inhibitor of transpeptidases, commonly known as Penicillin-Binding Proteins (PBPs). drugbank.comrcsb.org The β-lactam ring of Cefepime mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the PBP active site. rcsb.org This forms a stable, covalent acyl-enzyme complex, inactivating the PBP and halting the cross-linking of the peptidoglycan cell wall, which ultimately leads to cell lysis. drugbank.comnih.gov

Cefepime exhibits a strong affinity for several key PBPs in Gram-negative bacteria, contributing to its potent activity.

In Escherichia coli, it has a high affinity for PBP-3 and PBP-1, as well as PBP-2. drugbank.com

In Pseudomonas aeruginosa, it primarily targets PBP-3 and PBP-1. drugbank.com Its potent inhibition of P. aeruginosa PBP3 has been confirmed through structural and inhibition studies. rsc.org

X-ray crystallography has provided detailed insights into the binding of Cefepime to the active site of P. aeruginosa PBP3. rsc.org These studies reveal specific interactions between the antibiotic's side chains and amino acid residues within the PBP active site, anchoring the molecule for the acylation reaction that inactivates the enzyme.

| Antibiotic | Target PBP | Organism | Inhibition Value (pIC50) | Assay Method |

|---|---|---|---|---|

| Cefepime | PBP3 | P. aeruginosa | 5.8 ± 0.1 | S2d hydrolysis assay |

| Ceftazidime | PBP3 | P. aeruginosa | 5.8 ± 0.1 | S2d hydrolysis assay |

| Meropenem | PBP3 | P. aeruginosa | 6.6 ± 0.1 | S2d hydrolysis assay |

Data sourced from Chemical Science (RSC Publishing). rsc.org

Role of Cefepime's Zwitterionic Character in Outer Membrane Permeation

A defining feature of Cefepime that distinguishes it from many third-generation cephalosporins is its zwitterionic nature. nih.govresearchgate.net At physiological pH, the molecule carries a positive charge on the N-methylpyrrolidinium ring at the C3 position and a negative charge on the carboxyl group of the dihydrothiazine ring. mdpi.com This results in a net neutral charge, which is critical for its efficient passage across the formidable outer membrane of Gram-negative bacteria. researchgate.net

This rapid permeation occurs primarily through porin channels, which are water-filled protein channels that allow the diffusion of small, hydrophilic molecules. mdpi.comnih.gov The zwitterionic structure of Cefepime facilitates faster diffusion through these porins compared to more negatively charged cephalosporins. researchgate.net Studies have confirmed that Cefepime uses porins for entry, as its flux is inhibited in the presence of other molecules that compete for the same porin channels and is significantly reduced in bacteria with mutations in porin genes, such as ompF. nih.gov For example, a G119D mutation in the OmpF porin, which constricts the pore, drastically decreases Cefepime diffusion. nih.gov

Chemical Adaptations in Bacterial Resistance Development to Cefepime

Despite Cefepime's robust design, bacteria have evolved several chemical and molecular strategies to overcome its action. These resistance mechanisms can emerge through mutation or horizontal gene transfer and often involve a combination of factors. researchgate.netnih.gov

Enzymatic Inactivation : The most common mechanism is the production of β-lactamases that can effectively hydrolyze Cefepime. While stable against many constitutive enzymes, the acquisition of potent ESBLs and carbapenemases can lead to high-level resistance. dovepress.comasm.org Plasmids carrying genes for these enzymes can spread rapidly among bacterial populations. dovepress.com

Target Site Modification : Alterations in the structure of PBPs can reduce their binding affinity for Cefepime, rendering the antibiotic less effective. nih.govnih.gov This can occur through point mutations in the PBP-encoding genes. For example, specific insertions of amino acid sequences (like YRIN or YRIK) near the PBP3 active site can create steric hindrance that obstructs the entry of bulky cephalosporins like Cefepime without eliminating the enzyme's essential function. nih.gov

Reduced Permeability : Bacteria can limit Cefepime's access to its periplasmic PBP targets by altering the outer membrane. mdpi.com This is frequently achieved by downregulating the expression of or acquiring mutations in the genes for porin channels (e.g., OmpF, OmpC), thereby reducing the influx of the antibiotic into the cell. nih.govnih.gov

Active Efflux : Bacteria can employ membrane-bound efflux pumps to actively transport Cefepime out of the cell before it can reach its PBP targets. nih.govmdpi.com Overexpression of these pumps, which are often multi-drug resistant pumps, can significantly increase the minimum inhibitory concentration (MIC) of Cefepime. researchgate.net

| Resistance Mechanism | Molecular/Chemical Adaptation | Effect on Cefepime Action |

|---|---|---|

| Enzymatic Inactivation | Production of ESBLs, Carbapenemases (e.g., KPC, NDM), or plasmid-mediated AmpC. dovepress.com | Hydrolysis of the β-lactam ring, inactivating the antibiotic. |

| Target Site Modification | Point mutations or insertions in PBP genes (e.g., PBP3) that alter the active site. nih.gov | Reduces binding affinity of Cefepime to its PBP target. |

| Reduced Permeability | Mutations in or decreased expression of porin channels (e.g., OmpF, OmpC). nih.gov | Limits Cefepime's entry into the bacterial periplasm. |

| Active Efflux | Overexpression of multidrug resistance (MDR) efflux pumps. researchgate.netmdpi.com | Actively removes Cefepime from the cell, lowering its intracellular concentration. |

Q & A

Q. What statistical approaches are recommended for analyzing non-linear degradation kinetics in cefepime-arginine mixtures?

-

Answer : Use time-series ANOVA with Tukey’s post hoc test for multi-factor studies (e.g., temperature, humidity). For autocatalytic degradation, apply the Prout-Tompkins equation:

where α = fraction degraded, k = rate constant <span data-key="37" class="reference-num" data-pages="undefined">8</span><span data-key="38" class="reference-num" data-pages="undefined">9</span>.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.